(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound features a quinoline moiety attached to a methanone group, which is further substituted with a 2,4-dimethoxyphenyl group. The presence of both quinoline and methoxyphenyl groups makes this compound interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Quinolines and quinolones, which include this compound, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This mechanism is common among quinolines and quinolones, but the specific interaction of 3-(2,4-Dimethoxybenzoyl)quinoline with its targets may vary.
Biochemical Pathways
These could potentially include pathways related to microbial viability, inflammation, platelet aggregation, and tumor growth .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration . This suggests that 3-(2,4-Dimethoxybenzoyl)quinoline could potentially have good bioavailability, but specific studies would be needed to confirm this.
Result of Action
Given the broad spectrum of bioactivities exhibited by quinolines and quinolones, it can be inferred that the compound could potentially have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
It is known that the synthesis and side effects of quinolines and quinolones on the environment are being studied to tackle the drawbacks of the syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with 3-quinolinecarboxylic acid in the presence of a suitable catalyst . The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)(quinolin-2-yl)methanone: Similar structure but with the quinoline moiety attached at a different position.
(3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone: Similar structure but with different substitution on the phenyl ring.
Uniqueness
(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is unique due to the specific positioning of the methoxy groups and the quinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXOYMGGRBYNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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